molecular formula C19H20N4O5S B2920648 methyl 4-methoxy-3-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate CAS No. 2034385-74-3

methyl 4-methoxy-3-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate

Cat. No. B2920648
CAS RN: 2034385-74-3
M. Wt: 416.45
InChI Key: ZSOWCLIBVPZMAZ-UHFFFAOYSA-N
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Description

“Methyl 4-methoxy-3-(N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate” is a chemical compound with a complex structure. It is related to BLU-667 (Pralsetinib), a drug used in cancer treatment .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a pyrazole ring, a pyridine ring, a benzoate group, and a sulfamoyl group .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Complex organic molecules, including the one , often serve as scaffolds or intermediates in the synthesis of heterocyclic compounds. These heterocycles are pivotal in pharmaceutical research, agrochemicals, and materials science due to their diverse biological and chemical properties. For instance, research has shown the utility of similar compounds in synthesizing highly functionalized isoxazoles and pyrazolopyridines, which are crucial for developing new therapeutic agents and materials with unique properties (Ruano, Fajardo, & Martín, 2005).

Quantum and Thermodynamic Studies

The detailed quantum and thermodynamic analyses of related compounds provide insights into their reactivity, stability, and electronic properties. Such studies are fundamental for designing compounds with tailored properties for specific applications, ranging from catalysis to optoelectronics. A study by Halim and Ibrahim (2022) on novel pyrazolopyridines highlighted the importance of quantum studies in understanding the compound's electronic structure and thermodynamic stability, offering a pathway to design more efficient molecules for various applications (Halim & Ibrahim, 2022).

Photochemical and Photophysical Properties

The investigation into the photochemical and photophysical properties of complex organic molecules informs their potential use in photodynamic therapy and as photosensitizers. These studies are crucial for the development of new treatments for diseases such as cancer, where targeted phototoxic effects can be used to destroy malignant cells with minimal harm to surrounding tissues. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines with high singlet oxygen quantum yields, demonstrating the potential of complex organic compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity

Research on complex molecules also explores their biological activities, including antiproliferative effects against cancer cells. These studies are foundational for drug discovery, providing early-stage insights into the potential therapeutic uses of new compounds. Minegishi et al. (2015) identified a series of indenopyrazoles with promising antiproliferative activity, showcasing the importance of synthesizing and studying complex molecules for oncological research (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

Catalysis and Green Chemistry

The design and synthesis of complex organic molecules contribute to the development of new catalysts and the advancement of green chemistry principles. These compounds can be used to catalyze various chemical reactions more efficiently and selectively, reducing the need for harsh conditions and minimizing waste. Studies such as the optimization of reaction conditions for synthesizing intermediates demonstrate the role of complex molecules in enhancing the efficiency and sustainability of chemical processes (Xu, Guo, Li, & Liu, 2018).

properties

IUPAC Name

methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-23-16(6-7-21-23)15-8-13(10-20-12-15)11-22-29(25,26)18-9-14(19(24)28-3)4-5-17(18)27-2/h4-10,12,22H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOWCLIBVPZMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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